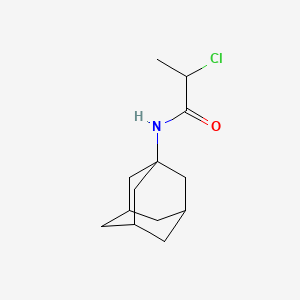

N-(金刚烷-1-基)-2-氯丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(adamantan-1-yl)-2-chloropropanamide” is a compound that has been synthesized from 1-adamantyl nitrate . It is also known as “N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine” with an empirical formula of C19H43NSi4 and a molecular weight of 397.89 .

Synthesis Analysis

The synthesis of “N-(adamantan-1-yl)-2-chloropropanamide” involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . The reactions were carried out in sulfuric acid media .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis

The presence of mobile halogen atoms α to the NHCO fragment in compounds makes the latter promising substrates for the synthesis of a wide range of new potentially biologically active substances . For example, the reaction of iodine-containing N-(adamantan-1-yl)-2-chloroacetamide .科学研究应用

合成和结构分析

金刚烷类化合物在神经系统疾病、糖尿病的治疗中是必不可少的,并且具有抗病毒的能力。它们的结构多功能性允许合成具有潜在药理活性的各种衍生物。例如,已经探索了金刚烷类酯衍生物的合成,显示出很强的抗氧化活性和有希望的抗炎特性 (C. S. Chidan Kumar 等人,2015)。另一项关于异构金刚烷衍生硫脲的分子结构的研究强调了它们在药物化学中的潜力,因为显着的振动模式和有利于药物开发的结构特征 (A. Saeed 等人,2017)。

抗病毒应用

金刚烷一直是抗病毒药物开发的基石。对源自金刚烷的 M2-S31N 通道阻滞剂的研究证明了对多重耐药甲型流感病毒的疗效,展示了它们作为有希望的抗病毒候选药物的潜力 (Chunlong Ma 等人,2016)。

抗菌和抗炎特性

金刚烷衍生物已显示出显着的抗菌和抗炎活性。N-((6-溴-2-甲氧基喹啉-3-基)(苯基)甲基)-N-(1-金刚烷基)-3-(二甲氨基)丙酰胺的合成和生物学评估表明具有抗分枝杆菌的潜力 (Bai 等人,2012)。类似地,金刚烷-异硫脲杂化物既表现出抗菌活性又表现出降血糖活性,强调了金刚烷支架在药物设计中的多功能性 (L. H. Al-Wahaibi 等人,2017)。

药物递送系统

用金刚烷基超支化聚合物功能化的纳米金刚石已成为药物递送的有前途的载体。它们优异的多分散性、低毒性、高载药量和受控释放行为使其适用于生物医学应用,包括癌症治疗 (Hongye Huang 等人,2018)。

代谢谱分析和稳定性

金刚烷衍生合成大麻素的高分辨率质谱分析提供了对其代谢谱的见解,这对于开发治疗和法医应用至关重要。对 STS-135(一种具有金刚烷核心的合成大麻素)的研究揭示了一系列复杂的代谢物,突出了了解金刚烷衍生物代谢途径的重要性 (Adarsh Gandhi 等人,2015)。

作用机制

Target of Action

N-(adamantan-1-yl)-2-chloropropanamide, also known as N-1-adamantyl-2-chloropropanamide, is a complex compound with potential biological activity Similar adamantane-containing compounds have been known to exhibit antiviral activities .

Mode of Action

It’s worth noting that similar adamantane derivatives have been found to inhibit certain viruses . The compound likely interacts with its targets, causing changes that inhibit the function of the virus. More research is needed to fully understand the specific interactions and changes caused by this compound.

Biochemical Pathways

It’s known that adamantane derivatives can interact with various biochemical pathways, often resulting in antiviral effects

Result of Action

Similar adamantane derivatives have been found to exhibit significant anti-viral activity

生化分析

Biochemical Properties

The adamantane structure of N-(adamantan-1-yl)-2-chloropropanamide plays a significant role in its biochemical reactions .

Cellular Effects

N-(adamantan-1-yl)-2-chloropropanamide has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-(adamantan-1-yl)-2-chloropropanamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

属性

IUPAC Name |

N-(1-adamantyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVLFNQJYFFTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)